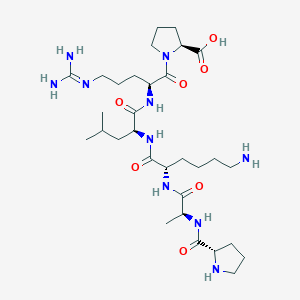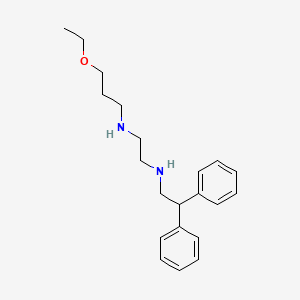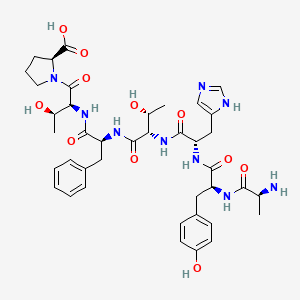
(Chlorosylperoxy)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chlorosylperoxy)méthane est un composé organochloré qui a suscité l'intérêt en raison de ses propriétés chimiques uniques et de ses applications potentielles dans divers domaines. Ce composé est caractérisé par la présence d'un groupe chlorosyle lié à une structure de peroxy méthane, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, en biologie et dans l'industrie.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du (Chlorosylperoxy)méthane implique généralement la chloration du méthane dans des conditions contrôlées. La réaction est initiée par la présence d'un radical chlore, qui arrache un atome d'hydrogène du méthane, formant un radical méthyle. Ce radical méthyle réagit ensuite avec le chlore pour former du chlorométhane, qui peut ensuite réagir pour former du (Chlorosylperoxy)méthane dans des conditions spécifiques .
Méthodes de production industrielle
La production industrielle du (Chlorosylperoxy)méthane utilise souvent des procédés de chloration à haute température. Ces procédés mettent en œuvre des catalyseurs pour améliorer l'efficacité et la sélectivité de la réaction. Les conditions de réaction, telles que la température et la pression, sont soigneusement contrôlées pour optimiser le rendement du produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
(Chlorosylperoxy)méthane subit divers types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des produits d'état d'oxydation supérieur.
Réduction: Les réactions de réduction peuvent convertir le (Chlorosylperoxy)méthane en hydrocarbures chlorés plus simples.
Substitution: L'atome de chlore dans le composé peut être remplacé par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du (Chlorosylperoxy)méthane comprennent le chlore, l'hydrogène et divers catalyseurs. Les conditions de réaction, telles que la température, la pression et la présence de lumière ou d'autres sources d'énergie, jouent un rôle crucial dans la détermination de la voie de réaction et des produits formés .
Principaux produits formés
Les principaux produits formés à partir des réactions du (Chlorosylperoxy)méthane comprennent le chlorométhane, le dichlorométhane et d'autres hydrocarbures chlorés. Les produits spécifiques dépendent des conditions de réaction et des réactifs utilisés .
Applications de la recherche scientifique
(Chlorosylperoxy)méthane a un large éventail d'applications dans la recherche scientifique, notamment:
Chimie: Il est utilisé comme réactif dans diverses réactions de synthèse organique et comme précurseur pour la synthèse d'autres composés organochlorés.
Biologie: Le composé est étudié pour son activité biologique potentielle et ses effets sur divers systèmes biologiques.
Médecine: La recherche est en cours pour explorer les applications médicinales potentielles du (Chlorosylperoxy)méthane, en particulier dans le développement de nouveaux médicaments.
Industrie: Le composé est utilisé dans la production de divers produits chimiques industriels et comme catalyseur dans certains procédés industriels .
Mécanisme d'action
Le mécanisme d'action du (Chlorosylperoxy)méthane implique la formation d'intermédiaires réactifs, tels que des radicaux, qui peuvent interagir avec diverses cibles moléculaires. Ces interactions peuvent conduire à la formation de nouvelles liaisons chimiques et à la transformation du composé en différents produits. Les voies spécifiques et les cibles moléculaires impliquées dépendent des conditions de réaction et de la présence d'autres réactifs .
Applications De Recherche Scientifique
(Chlorosylperoxy)methane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other organochlorine compounds.
Biology: The compound is studied for its potential biological activity and its effects on various biological systems.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and as a catalyst in certain industrial processes .
Mécanisme D'action
The mechanism of action of (Chlorosylperoxy)methane involves the formation of reactive intermediates, such as radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products. The specific pathways and molecular targets involved depend on the reaction conditions and the presence of other reagents .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au (Chlorosylperoxy)méthane comprennent d'autres hydrocarbures chlorés, tels que le chlorométhane, le dichlorométhane et le trichlorométhane. Ces composés partagent des propriétés chimiques similaires et subissent des types de réactions similaires .
Unicité
Ce qui distingue le (Chlorosylperoxy)méthane de ces composés similaires, c'est sa structure unique de peroxy méthane, qui confère une réactivité et des applications potentielles distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
646507-31-5 |
|---|---|
Formule moléculaire |
CH3ClO3 |
Poids moléculaire |
98.48 g/mol |
Nom IUPAC |
methoxy chlorite |
InChI |
InChI=1S/CH3ClO3/c1-4-5-2-3/h1H3 |
Clé InChI |
NYOPNZOUPIUORP-UHFFFAOYSA-N |
SMILES canonique |
COOCl=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



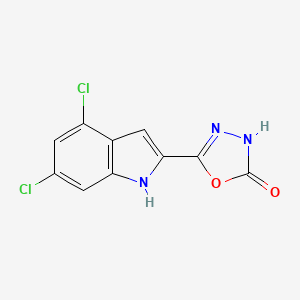



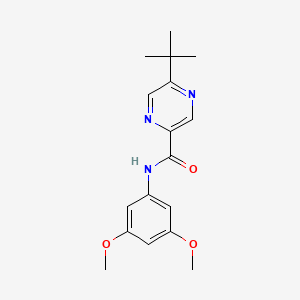
![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)

![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)
